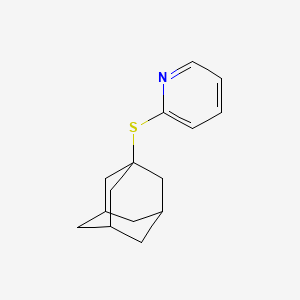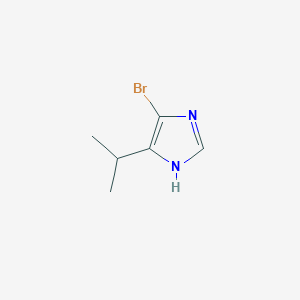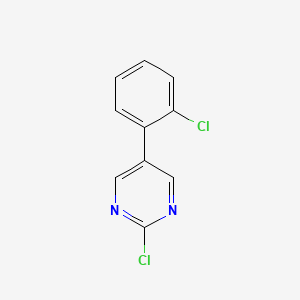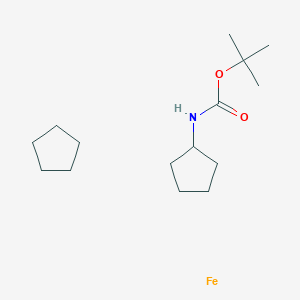![molecular formula C13H13NO B13986968 3-Methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B13986968.png)
3-Methoxy-[1,1'-biphenyl]-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-[1,1’-biphenyl]-2-amine is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with a methoxy group (-OCH₃) attached to one ring and an amine group (-NH₂) attached to the other
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-[1,1’-biphenyl]-2-amine typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with an aryl halide in the presence of a palladium catalyst.
Introduction of Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Amination: The amine group can be introduced through a reduction reaction of a nitro precursor or via direct amination using ammonia or an amine source.
Industrial Production Methods
Industrial production methods for 3-Methoxy-[1,1’-biphenyl]-2-amine may involve large-scale catalytic processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The nitro precursor can be reduced to form the amine group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the aromatic rings react with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H₂) are commonly employed.
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitro groups (NO₂) can be used under acidic conditions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of the amine group.
Substitution: Formation of substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
3-Methoxy-[1,1’-biphenyl]-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3’-Methoxy-2-methyl-[1,1’-biphenyl]-4-amine: Similar structure with a methyl group instead of an amine group.
4’-Methoxy-[1,1’-biphenyl]-2-amine: Similar structure with the methoxy group at a different position.
Uniqueness
3-Methoxy-[1,1’-biphenyl]-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H13NO |
|---|---|
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
2-methoxy-6-phenylaniline |
InChI |
InChI=1S/C13H13NO/c1-15-12-9-5-8-11(13(12)14)10-6-3-2-4-7-10/h2-9H,14H2,1H3 |
Clave InChI |
RNIUBMCNHJLZCF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1N)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


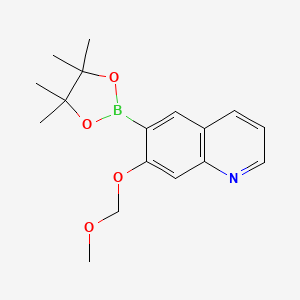
![Methyl 5-methyl-2-[(trifluoromethanesulfonyl)amino]benzoate](/img/structure/B13986899.png)



